

# Application Notes and Protocols: OSI-930 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Osi-930  |           |
| Cat. No.:            | B1683839 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## Introduction

OSI-930 is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Its primary targets are the proto-oncogene c-Kit (Kit) and the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By inhibiting these kinases, OSI-930 can disrupt key signaling pathways involved in tumor cell proliferation, survival, and tumor-associated angiogenesis.[6] It has demonstrated significant antitumor activity in a variety of preclinical mouse xenograft models, including those for small cell lung cancer, glioblastoma, and colorectal cancer.[2][7] These notes provide detailed information on dosages, administration protocols, and experimental workflows for the use of OSI-930 in mouse models of cancer.

# Data Presentation: OSI-930 Dosage and Administration in Mouse Models

The following tables summarize quantitative data from various preclinical studies. Efficacious doses are often dependent on the specific tumor model and the genetic background of the target kinase (wild-type vs. mutant).

Table 1: Recommended Oral Dosages of OSI-930 in Xenograft Mouse Models



| Tumor<br>Model            | Cell Line | Target<br>Kinase<br>Status | Effective<br>Dosage<br>(Oral) | Mouse<br>Strain | Citation |
|---------------------------|-----------|----------------------------|-------------------------------|-----------------|----------|
| Mast Cell<br>Leukemia     | HMC-1     | Mutant Kit                 | 10 - 50<br>mg/kg, daily       | CD1 nu/nu       | [4][7]   |
| Small Cell<br>Lung Cancer | NCI-H526  | Wild-type Kit              | 100 - 200<br>mg/kg, daily     | Nude Mice       | [4][6]   |
| Gastric<br>Cancer         | NCI-SNU-5 | Not Specified              | 200 mg/kg,<br>daily           | CD1 nu/nu       | [7]      |
| Colorectal<br>Cancer      | COLO-205  | Not Specified              | 200 mg/kg,<br>daily           | CD1 nu/nu       | [7]      |
| Glioblastoma              | U251      | Not Specified              | 200 mg/kg,<br>daily           | CD1 nu/nu       | [7]      |
| Non-Small<br>Cell Lung    | WBA       | Not Specified              | 200 mg/kg,<br>daily           | Nude Mice       | [6]      |

Table 2: Alternative Administration Route and Observed Effects

| Study Type          | Administrat<br>ion Route | Dosage                              | Mouse<br>Strain | Key<br>Observatio<br>n                                                           | Citation |
|---------------------|--------------------------|-------------------------------------|-----------------|----------------------------------------------------------------------------------|----------|
| Vascular<br>Effects | Intraperitonea<br>I (IP) | 100 mg/kg,<br>daily for 1-6<br>days | C57BL/6         | Induced hemorrhage in the pituitary gland, suggesting potent anti- VEGF effects. | [8][9]   |

# **Signaling Pathway of OSI-930**



The diagram below illustrates the mechanism of action of **OSI-930**. It primarily inhibits c-Kit and VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.



Click to download full resolution via product page

**Caption: OSI-930** inhibits c-Kit and VEGFR-2 signaling.

## **Experimental Protocols**

# Protocol 1: Antitumor Efficacy Study in a Xenograft Mouse Model (Oral Gavage)

This protocol describes a typical experiment to evaluate the antitumor activity of **OSI-930** administered orally in mice bearing subcutaneous tumors.



#### Materials:

- OSI-930
- Vehicle for suspension (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose)
- Tumor cells (e.g., HMC-1, NCI-H526)
- Immunocompromised mice (e.g., CD1 nu/nu)
- Matrigel (optional)
- Sterile PBS and syringes
- Oral gavage needles (20-22 gauge, ball-tipped)
- · Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation:
  - Harvest tumor cells during their exponential growth phase.
  - Resuspend cells in sterile PBS or culture medium, potentially mixed 1:1 with Matrigel to improve tumor take rate.
  - $\circ$  Inject the cell suspension (e.g., 5 x 10<sup>6</sup> cells in 100-200 µL) subcutaneously into the right flank of each mouse.[7]
- Tumor Growth and Randomization:
  - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[6]
- Preparation of OSI-930 Formulation:



- Calculate the required amount of OSI-930 based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 100 mg/kg).
- Prepare a homogenous suspension of OSI-930 in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily or according to stability data.
- Drug Administration:
  - Administer the prepared OSI-930 suspension or vehicle control to the respective groups via oral gavage once daily.
  - The volume should typically be around 10 mL/kg.
- Monitoring and Endpoints:
  - Measure tumor volumes and body weights 2-3 times per week.
  - Monitor animals for any signs of toxicity (e.g., weight loss, changes in posture, rough coat).
  - The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or the observation of significant toxicity.
- Tissue Collection for Pharmacodynamics:
  - At the end of the study, collect tumors (e.g., 4 hours after the final dose) for further analysis.[6]
  - One portion can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., p-AKT, p-S6), while another can be fixed in 10% neutral buffered formalin for immunohistochemistry (e.g., CD31 for microvessel density).

## **Protocol 2: Intraperitoneal Administration**

For studies requiring systemic delivery bypassing the gastrointestinal tract, intraperitoneal (IP) injection is an alternative.

Materials:



- OSI-930
- Sterile vehicle suitable for injection (e.g., sterile saline, DMSO/saline mixture)
- Mice (e.g., C57BL/6)[8][9]
- Sterile syringes and needles (25-27 gauge)[10]

#### Procedure:

- Animal Restraint: Properly restrain the mouse by securing the scruff of the neck and placing the animal in a head-down position to allow abdominal organs to shift away from the injection site.[10]
- Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[10]
- Injection:
  - Insert the needle, bevel up, at a 30-40 degree angle.[10]
  - Administer the OSI-930 solution. The maximum recommended volume is <10 mL/kg.[10]</li>
  - Withdraw the needle and return the mouse to its cage.
- Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.

## **Experimental Workflow Diagram**

The following diagram outlines the logical flow of a typical in vivo efficacy study using **OSI-930**.





Click to download full resolution via product page

Caption: Workflow for an in vivo OSI-930 efficacy study.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Application Notes and Protocols: OSI-930 Dosage for Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683839#osi-930-dosage-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com